molecular formula C34H27KN11O11S3 B12318470 CID 166597564

CID 166597564

Cat. No.: B12318470
M. Wt: 900.9 g/mol
InChI Key: OBGQCZYLWPQZPJ-UHFFFAOYSA-N
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Description

The compound was isolated via vacuum distillation (Figure 1D), with its relative abundance quantified across distillation fractions .

Properties

Molecular Formula

C34H27KN11O11S3

Molecular Weight

900.9 g/mol

InChI

InChI=1S/C34H27N11O11S3.K/c35-19-1-14-27(26(36)17-19)41-38-20-2-4-23(5-3-20)44-57(49,50)25-12-8-22(9-13-25)40-43-33-29(59(54,55)56)16-18-15-28(58(51,52)53)32(31(37)30(18)34(33)46)42-39-21-6-10-24(11-7-21)45(47)48;/h1-17,44,46H,35-37H2,(H,51,52,53)(H,54,55,56);

InChI Key

OBGQCZYLWPQZPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=C(C=C(C=C6)N)N.[K]

Related CAS

99576-15-5
85223-29-6

Origin of Product

United States

Preparation Methods

The preparation methods for this compound involve specific synthetic routes and reaction conditions. The synthesis typically includes the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and efficiency. For example, the preparation of certain compounds may involve the polymerization of specific monomers followed by purification steps to obtain the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of certain compounds by lithium can yield secondary phosphines, while oxidation with hydrogen peroxide can produce phosphine oxides .

Scientific Research Applications

The compound “CID 166597564” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular mechanisms and pathways. In medicine, it could be part of drug development research, particularly in understanding its interactions with biological targets. Industrial applications may include its use in the production of polymers, adhesives, and other materials .

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. For example, certain compounds may act as inhibitors by binding to active sites on enzymes or receptors, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence identifies structurally related compounds, particularly oscillatoxin derivatives (Figure 1 in ), which share core structural motifs with CID 166597563. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Property CID 166597564 Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) Oscillatoxin E (CID 156582093)
Molecular Formula Not explicitly provided C₃₀H₄₄O₈ C₃₁H₄₆O₈ C₂₉H₄₂O₈
Molecular Weight Not provided 532.67 g/mol 546.70 g/mol 518.64 g/mol
Core Structure Likely cyclic ether Macrocyclic lactone Methylated macrocyclic lactone Truncated lactone
Functional Groups Hydroxyl, ester groups Lactone, hydroxyl, methyl Lactone, hydroxyl, methyl Lactone, hydroxyl
Biological Activity Not studied Cytotoxic, antifungal Enhanced bioactivity vs. parent compound Reduced bioactivity
Natural Source CIEO (plant extract) Marine cyanobacteria Synthetic derivative Marine cyanobacteria

Key Findings:

Structural Similarities :

  • This compound and oscillatoxins share cyclic ether/lactone backbones, critical for bioactivity .
  • Methylation (e.g., in CID 185389) enhances stability and bioactivity compared to CID 101283546, suggesting this compound’s methyl derivatives could be explored for similar enhancements .

Functional Differences :

  • Oscillatoxins exhibit cytotoxicity due to lactone-mediated membrane disruption, whereas this compound’s ester groups (if present) may confer different reactivity or solubility .
  • This compound’s plant origin contrasts with oscillatoxins’ marine sources, implying divergent biosynthetic pathways .

Analytical Methods :

  • Both this compound and oscillatoxins were characterized using GC-MS and mass spectrometry, though oscillatoxins require additional nuclear magnetic resonance (NMR) for stereochemical resolution .

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